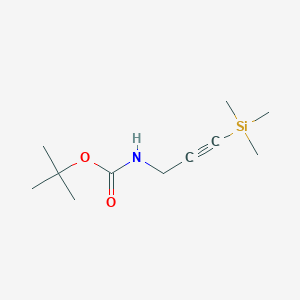![molecular formula C21H23NO B1660174 (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 72700-02-8](/img/structure/B1660174.png)
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a naphthalenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the production process.
化学反応の分析
Types of Reactions
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the naphthalenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the naphthalenone moiety can undergo redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-[[4-(Diethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione: This compound shares a similar structure but has an indene moiety instead of a naphthalenone.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, it contains the diethylamino group attached to a benzaldehyde structure.
Uniqueness
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the diethylamino group and the naphthalenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
72700-02-8 |
|---|---|
分子式 |
C21H23NO |
分子量 |
305.4 g/mol |
IUPAC名 |
(2E)-2-[[4-(diethylamino)phenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C21H23NO/c1-3-22(4-2)19-13-9-16(10-14-19)15-18-12-11-17-7-5-6-8-20(17)21(18)23/h5-10,13-15H,3-4,11-12H2,1-2H3/b18-15+ |
InChIキー |
RUPYBKQBTCRLEJ-OBGWFSINSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Key on ui other cas no. |
72700-02-8 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)

![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxamide](/img/structure/B1660098.png)
![Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-](/img/structure/B1660099.png)

![N-(6-Hydroxybenzo[1,3]dioxol-5-YL)acetamide](/img/structure/B1660102.png)



![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)


![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)

